Methyl 3-aminocyclobutanecarboxylate hydrochloride

Medicinal Chemistry Stereochemistry Synthetic Methodology

Medicinal chemists require conformationally constrained building blocks to lock bioactive conformations-flexible linkers often fail. CAS 1212304-86-3 is a cis-3-amino cyclobutanecarboxylate methyl ester hydrochloride that solves this with a strained four-membered ring. - **Key applications**: PROTAC linker, ACC inhibitor (NASH/metabolic disease), anti-HBV intermediate. - **Structural advantage**: Rigid, non-planar bioisostere for phenyl rings; enhances 3D pharmacophore orientation. - **Supply**: Standard purity 95-97%, immediate shipping for R&D quantities.

Molecular Formula C6H12ClNO2
Molecular Weight 165.617
CAS No. 1212304-86-3
Cat. No. B572957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminocyclobutanecarboxylate hydrochloride
CAS1212304-86-3
Molecular FormulaC6H12ClNO2
Molecular Weight165.617
Structural Identifiers
SMILESCOC(=O)C1CC(C1)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H
InChIKeyBTPCSIFZLLWYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminocyclobutanecarboxylate Hydrochloride: Identity & Specifications


Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1212304-86-3) is a cis-configured, cyclobutane-based amino ester hydrochloride salt with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol [1]. It is commercially available as a research chemical with standard purity specifications of 95-97% . Its value in pharmaceutical research stems from its strained four-membered ring, which imparts unique conformational constraints for medicinal chemistry and enables its use as a PROTAC (Proteolysis Targeting Chimera) linker .

1

PROTAC linker assembly: rigid, hydrophilic cyclobutane module for ternary complex optimization

2

ACC/HBV inhibitor precursor: documented entry point to patented chemical series

3

Conformationally constrained scaffold: cis-3-amino vector provides defined SAR orientation

Methyl 3-Aminocyclobutanecarboxylate Hydrochloride: Why Analogs Fail


Methyl 3-aminocyclobutanecarboxylate hydrochloride occupies a specific and non-substitutable niche at the intersection of synthetic methodology and target class. While other cyclobutane-containing building blocks or ester protecting groups exist, this specific compound's combination of a cis-3-amino cyclobutane core and a methyl ester provides a unique and critical vector for synthesizing conformationally constrained drug candidates. For example, its documented use as a key precursor in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors and anti-HBV compounds underscores that this specific scaffold is not interchangeable with other cyclobutane regioisomers (e.g., 1,1- or 1,2-disubstituted analogs) or other amine-containing heterocycles without fundamentally altering the pharmacological profile of the final target molecule. The choice of the methyl ester, as opposed to bulkier esters like tert-butyl, directly influences downstream reaction compatibility and deprotection strategies. Furthermore, its explicit identification as a PROTAC linker highlights its role in enabling a specific and powerful therapeutic modality. Therefore, substituting it with a 'generic' or 'similar' building block risks derailing entire synthetic routes, invalidating structure-activity relationship (SAR) studies, or producing a final compound with unintended and potentially inferior properties.

Stereochemistry mismatch

Trans isomer (CAS 74316-29-3) reverses substitution vector and may fundamentally alter final compound SAR.

Ester group incompatibility

Bulkier esters (e.g., tert-butyl) change deprotection strategy and downstream reaction compatibility.

Scaffold substitution risk

Non-cyclobutane amines lack the strained ring and PROTAC linker precedent of this specific building block.

Methyl 3-Aminocyclobutanecarboxylate Hydrochloride: Evidence-Based Differentiation


Stereochemical Purity vs. Ethyl Ester Analog

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1212304-86-3) is exclusively the cis-isomer, a configuration that imposes distinct conformational constraints compared to its trans counterpart (CAS 74316-29-3) . While no direct binding or activity assays exist for the building block itself, the stereochemistry of the cyclobutane ring is a critical determinant of the 3D orientation of appended pharmacophores in the final drug candidate. In contrast, closely related analogs like the ethyl ester derivative (cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, CAS 957793-35-0) differ not only in their ester group's steric bulk and lipophilicity but also in the absence of explicit, public stereochemical specification in many supplier catalogs, which may imply a racemic mixture.

Stereochemistry vs. Ethyl Ester
Specification context
cis (1s,3s) 100% specified vs. potentially racemic ethyl ester

Defined stereochemistry supports reproducible SAR

Trans isomer produces different substitution vector

Medicinal Chemistry Stereochemistry Synthetic Methodology

PROTAC Linker: Validated Utility

A key differentiator is the explicit, vendor-cited application of cis-methyl 3-aminocyclobutanecarboxylate hydrochloride as a PROTAC linker . PROTACs are heterobifunctional molecules that induce degradation of target proteins, and the choice of linker is critical for optimizing ternary complex formation and degradation efficiency. This specific application is not generally claimed for other simple 3-aminocyclobutane carboxylate esters or their free acid counterparts, positioning this compound as a preferred starting material for researchers in this rapidly advancing field.

PROTAC Linker Validation
Class-level
Vendor-cited PROTAC linker use

Documented precedent may reduce synthetic incompatibility risk

Verify for specific target and ligase system

Chemical Biology PROTACs Targeted Protein Degradation

ACC & Anti-HBV Inhibitor Precursor

Multiple sources corroborate the use of 3-aminocyclobutane carboxylate hydrochloride as a key precursor in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors and compounds with anti-hepatitis B virus (HBV) activity [1]. This specific chemical scaffold, containing the cis-3-amino cyclobutane core, has been employed in patented compounds targeting these therapeutic areas. While other cyclobutane derivatives (e.g., cyclobutanecarboxylic acid or 1-aminocyclobutane-1-carboxylic acid analogs) may find use in other contexts, this compound is uniquely linked to these two specific, high-value target classes. For instance, Chinese patent literature directly cites its use in preparing ACC inhibitors [1].

ACC & Anti-HBV Precursor
Class-level
Precursor to patented ACC and anti-HBV inhibitors

Entry point to established IP and SAR precedent

Review patent literature for relevance to specific target

Medicinal Chemistry Antiviral Research Metabolic Disease

Purity & Analytical Data vs. Unspecified Analogs

Commercial suppliers for methyl 3-aminocyclobutanecarboxylate hydrochloride consistently report a standard purity of 95-97% and offer batch-specific analytical data including NMR, HPLC, and GC . This level of analytical rigor is a key procurement differentiator, as it ensures reproducibility in subsequent synthetic steps. In contrast, purchasing a closely related analog from a non-specialist or general chemical supplier may result in a product with unspecified purity, unknown impurities, or undefined stereochemistry, introducing significant and unquantifiable risk into the research process.

Purity & Analytical Data
Supplier data
≥95% purity, batch-specific NMR/HPLC/GC

Lower experimental variability vs. unspecified analog

Review batch certificate for actual values

Analytical Chemistry Quality Control Procurement

Methyl 3-Aminocyclobutanecarboxylate Hydrochloride: Key Applications


Conformationally Constrained ACC Inhibitor Synthesis

This compound is a documented precursor for synthesizing Acetyl-CoA Carboxylase (ACC) inhibitors, a target class with high therapeutic interest for non-alcoholic steatohepatitis (NASH), cancer, and metabolic disorders. Its unique cis-cyclobutane scaffold provides a rigid, 3D framework that can be elaborated into potent and selective ACC inhibitors, a strategy validated in patent literature [1]. Its use ensures the correct stereochemical orientation for binding to the ACC enzyme, a critical requirement not met by more flexible acyclic linkers or different cyclobutane regioisomers.

Novel Anti-HBV Agent Development

Researchers focused on hepatitis B virus (HBV) can leverage this building block to access a chemical series of anti-HBV compounds, for which it serves as a key intermediate . This provides a direct entry point into a specific, patented chemical space, enabling efficient exploration of structure-activity relationships and the generation of novel intellectual property in a high-unmet-need therapeutic area.

Next-Generation PROTAC Degraders

As a validated PROTAC linker, cis-methyl 3-aminocyclobutanecarboxylate hydrochloride offers a rigid, hydrophilic, and easily functionalizable module for tethering a target-binding ligand to an E3 ligase ligand . The rigidity of the cyclobutane ring can favorably pre-organize the ternary complex, potentially improving degradation efficiency and selectivity compared to more flexible alkyl linkers. This makes it a strategic choice for medicinal chemists building and optimizing heterobifunctional degraders.

Non-Planar Chemical Space Exploration

The cyclobutane ring is a recognized bioisostere for phenyl rings and a tool for increasing molecular 'three-dimensionality' to improve drug-like properties. The cis-3-amino substitution pattern of this compound provides a unique vector for attaching and orienting pharmacophores in a non-planar fashion. This is particularly valuable in fragment-based drug discovery or in optimizing leads to improve solubility, reduce off-target effects, and enhance novelty by escaping flat, aromatic chemical space [2].

Application
Selection Property
Validation Focus
ACC inhibitor synthesis research
cis-cyclobutane stereochemical constraint
SAR reproducibility & patent precedent review
Anti-HBV agent development research
Documented precursor to patented chemical series
Entry to specific chemical space
PROTAC degrader assembly
Rigid, hydrophilic linker module
Ternary complex pre-organization review
Non-planar chemical space exploration
cis-3-amino substitution vector
3D pharmacophore orientation & escape from flatland

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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